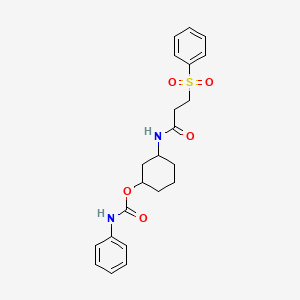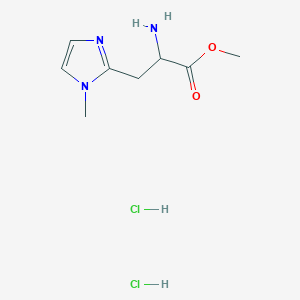![molecular formula C27H28N4O3S B2728557 N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide CAS No. 886888-60-4](/img/structure/B2728557.png)
N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide” is a novel, nonsedating H1-antihistamine developed for symptomatic treatment of allergic rhinitis and chronic idiopathic urticaria .
Synthesis Analysis
The synthesis of similar compounds involves a two-step process. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yields the final product .Molecular Structure Analysis
The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic aromatic substitution and the formation of thiosemicarbazone .Physical and Chemical Properties Analysis
Imidazole, a core structure in this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is an amphoteric compound, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Synthesis and Electrophysiological Activity
Research on N-substituted imidazolylbenzamides, including compounds structurally related to N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide, has shown that these compounds exhibit potent electrophysiological activity. Studies have identified that the 1H-imidazol-1-yl moiety can be a viable replacement for other functional groups to produce class III electrophysiological activity in the N-substituted benzamide series, indicating potential applications in cardiac arrhythmia treatment (Morgan et al., 1990).
Radiolabelled Compounds for Receptor Imaging
Development of radiolabelled, nonpeptide angiotensin II antagonists, structurally similar to this compound, has been explored for use in angiotensin II, AT1 receptor imaging. This research underscores the utility of such compounds in medical imaging, contributing to the diagnosis and management of cardiovascular diseases (Hamill et al., 1996).
Metabolic Pathway Elucidation
A novel antidepressant structurally related to this compound, Lu AA21004, has been investigated to elucidate its oxidative metabolic pathways. This research provides insights into the enzymatic processes involved in its metabolism, highlighting the importance of understanding drug metabolism for developing safer and more effective therapeutic agents (Hvenegaard et al., 2012).
Biological Evaluation of Derivatives
Studies on derivatives of compounds similar to this compound have been conducted, focusing on their synthesis, spectral analysis, and biological evaluation. These derivatives have shown potential biological activities, such as enzyme inhibition, which could lead to the development of new therapeutic agents (Khalid et al., 2016).
Antimycobacterial Activity
Research into imidazo[1,2-a]pyridine-3-carboxamide derivatives, bearing structural similarities to this compound, has revealed significant antimycobacterial activity. These findings suggest potential applications in the treatment of tuberculosis, especially in drug-resistant strains (Lv et al., 2017).
Orientations Futures
While specific future directions for this compound are not available in the retrieved data, the development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field of medicinal chemistry . The broad range of chemical and biological properties of imidazole derivatives makes them an important synthon in the development of new drugs .
Mécanisme D'action
Target of action
Imidazole derivatives have a broad range of targets due to their versatile chemical and biological properties . They are known to interact with various enzymes and receptors, including histamine receptors, proton pumps, and various microbial targets .
Mode of action
The mode of action of imidazole derivatives can vary greatly depending on the specific compound and its targets. For example, some imidazole derivatives act as inhibitors of certain enzymes, while others may act as antagonists of specific receptors .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways. For instance, some imidazole derivatives used as antifungal agents disrupt the biosynthesis of ergosterol, a key component of fungal cell membranes .
Pharmacokinetics
The ADME properties of imidazole derivatives can also vary widely. Some are well absorbed orally and widely distributed in the body, while others may be poorly absorbed or rapidly metabolized .
Result of action
The molecular and cellular effects of imidazole derivatives depend on their specific targets and mode of action. They can lead to a range of effects, from the inhibition of microbial growth to the reduction of gastric acid secretion .
Action environment
The action, efficacy, and stability of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Propriétés
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]sulfonylphenyl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3S/c1-18-7-8-21(17-19(18)2)27(32)28-22-9-11-23(12-10-22)35(33,34)31-15-13-20(14-16-31)26-29-24-5-3-4-6-25(24)30-26/h3-12,17,20H,13-16H2,1-2H3,(H,28,32)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLNVJJXOMIGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2728479.png)



![N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-FLUOROPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2728485.png)
![5-[(3,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2728486.png)
methanone](/img/structure/B2728488.png)

![N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B2728491.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2728492.png)

![N-(3-methoxybenzyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2728495.png)
